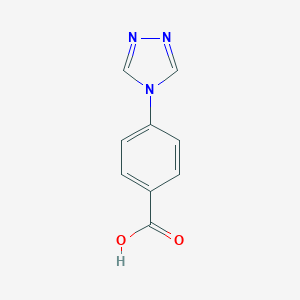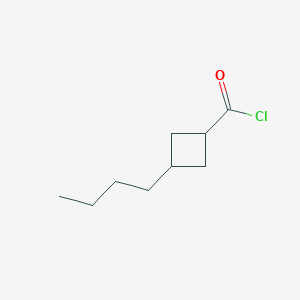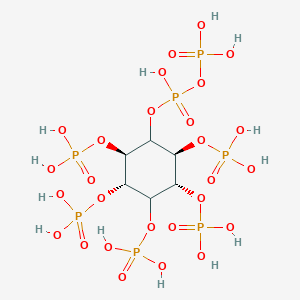
4-(4H-1,2,4-トリアゾール-4-イル)安息香酸
概要
説明
4-(4H-1,2,4-Triazol-4-yl)benzoic acid is an organic compound characterized by the presence of a triazole ring attached to a benzoic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is often used as a building block in the synthesis of more complex molecules due to its unique structural features.
科学的研究の応用
4-(4H-1,2,4-triazol-4-yl)benzoic acid has a wide range of applications in scientific research:
作用機序
Target of Action
It is known to be a broad-spectrum pesticide and fungicide , suggesting that it likely interacts with a variety of biological targets.
Mode of Action
As a pesticide and fungicide, it likely disrupts essential biological processes in pests and fungi, leading to their death
Biochemical Pathways
Given its role as a pesticide and fungicide, it likely interferes with pathways critical for the survival and reproduction of pests and fungi .
Result of Action
As a pesticide and fungicide, its primary effect is likely the death of pests and fungi, thereby protecting crops .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4H-1,2,4-triazol-4-yl)benzoic acid. Factors such as temperature, pH, and presence of other chemicals can affect its stability and activity .
生化学分析
Biochemical Properties
The 4-(4H-1,2,4-triazol-4-yl)benzoic acid interacts with various biomolecules in the cell. It has been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis
Cellular Effects
4-(4H-1,2,4-triazol-4-yl)benzoic acid has been found to have significant effects on cellular processes. It influences cell function by inhibiting the proliferation of certain cancer cells
Molecular Mechanism
The molecular mechanism of action of 4-(4H-1,2,4-triazol-4-yl)benzoic acid involves the induction of apoptosis in cancer cells
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the reaction of benzoic acid with sodium hypochlorite under heating conditions. The reaction proceeds through the formation of an intermediate, which is further processed and crystallized to yield the final product .
Industrial Production Methods: In an industrial setting, the production of 4-(4H-1,2,4-triazol-4-yl)benzoic acid follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization and other separation techniques to achieve the desired purity levels .
化学反応の分析
Types of Reactions: 4-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the benzoic acid moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid or triazole ring are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted triazole-benzoic acid compounds .
類似化合物との比較
- 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid
- 2-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid
- 4,4’-(4-Amino-4H-1,2,4-triazol-3,5-diyl)dibenzonic acid
Comparison: 4-(4H-1,2,4-triazol-4-yl)benzoic acid stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Compared to its similar compounds, it has a distinct triazole ring positioning that influences its interaction with biological targets and its overall stability in chemical reactions .
特性
IUPAC Name |
4-(1,2,4-triazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNDLFQKKMPZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390355 | |
| Record name | 4-(4H-1,2,4-triazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157069-48-2 | |
| Record name | 4-(4H-1,2,4-triazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4H-1,2,4-triazol-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q1: What is the structural significance of 4-(4H-1,2,4-triazol-4-yl)benzoic acid in the formation of coordination polymers?
A: 4-(4H-1,2,4-triazol-4-yl)benzoic acid, often abbreviated as Htba in the literature, acts as a versatile ligand due to its bifunctional nature. [, , , , ] It possesses both a triazolate group and a carboxyl group, enabling it to coordinate with metal ions in various ways. [, , , , ] This versatility allows the formation of diverse coordination polymers with varying dimensionalities and topologies. [, , , , ]
Q2: What types of structures have been observed in coordination polymers incorporating 4-(4H-1,2,4-triazol-4-yl)benzoic acid?
A: Researchers have successfully synthesized a range of architectures using this ligand, including mononuclear motifs, 2D networks with sql topology, and intricate 3D frameworks. [, , ] Notably, interpenetration, where multiple networks interweave without covalent bonding, is a recurring feature in these structures. [, ] For instance, researchers observed a 4-fold interpenetrating 3D net with dia topology in a cadmium-based coordination polymer. []
Q3: Can you elaborate on the photoluminescent properties of coordination polymers containing 4-(4H-1,2,4-triazol-4-yl)benzoic acid?
A: Many of these coordination polymers exhibit intriguing photoluminescent behavior, emitting light in the solid state. [, , ] For example, a copper-based coordination polymer exhibited bluish-purple emissions at room temperature. [] Researchers attribute these luminescence properties to the presence of the aromatic ring system and the metal-ligand interactions within the structures. [, , ]
Q4: Are there any studies exploring the catalytic potential of 4-(4H-1,2,4-triazol-4-yl)benzoic acid-based coordination polymers?
A: Yes, researchers investigated the catalytic activity of copper-iodide based coordination polymers incorporating 4-(4H-1,2,4-triazol-4-yl)benzoic acid. [] They found these materials to be effective catalysts for the degradation of methyl blue, a common dye pollutant. [] This finding highlights the potential of these coordination polymers in environmental remediation applications.
Q5: How does the choice of metal ion influence the properties of the resulting coordination polymer?
A: The selection of the metal ion significantly impacts the final structure and properties of the coordination polymer. [, ] For example, using zinc(II) and cadmium(II) with 4-(4H-1,2,4-triazol-4-yl)benzoic acid led to distinct coordination modes and network topologies. [] Additionally, the nature of the metal ion can influence the photoluminescence behavior and catalytic activity of the resulting material. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)





![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)
![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)



